molecular formula C55H104O6 B3026181 [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate CAS No. 2190-28-5

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

Cat. No.: B3026181
CAS No.: 2190-28-5
M. Wt: 861.4 g/mol
InChI Key: NPCZZYKITFKRQZ-RFBIWTDZSA-N
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Description

1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 position, stearic acid at the sn-2 position, and oleic acid at the sn-3 position. It is one of the primary triacylglycerols found in cocoa butter . This compound is significant in the study of fats and oils, particularly in understanding the crystallization behavior of complex systems such as cocoa butter .

Chemical Reactions Analysis

1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common reagents and conditions used in these reactions include lipases for hydrolysis and transesterification, and oxidizing agents for oxidation reactions .

Scientific Research Applications

1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol involves its role as a triacylglycerol in lipid metabolism. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .

Properties

IUPAC Name

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCZZYKITFKRQZ-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144826
Record name 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

861.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-28-5
Record name 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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